molecular formula C12H11N5O2S B2543262 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108355-20-8

6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2543262
CAS No.: 2108355-20-8
M. Wt: 289.31
InChI Key: LGMBUBYNDHOIJB-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” belongs to a group of compounds that exhibit a wide spectrum of biological activities . It is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Scientific Research Applications

Antimicrobial Activity The synthesis and evaluation of various thienopyrimidine derivatives, including structures related to 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, have been explored for their antimicrobial properties. These compounds exhibit pronounced antimicrobial activity, indicating their potential use in developing new antimicrobial agents. The unique chemical structure of these derivatives plays a significant role in their biological activity, suggesting a promising avenue for further research in antimicrobial drug development (Bhuiyan et al., 2006).

Antibacterial and Antifungal Activities Further studies into the synthesis of new pyrazoline and pyrazole derivatives, closely related to the chemical structure , have shown significant antibacterial and antifungal activities. These findings highlight the compound's potential in contributing to the development of novel antibacterial and antifungal therapies, addressing the increasing resistance to existing antimicrobial agents (Hassan, 2013).

Cardiovascular Applications The research on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, akin to the compound of interest, has uncovered compounds with promising coronary vasodilating and antihypertensive activities. This suggests potential applications in treating cardiovascular diseases, such as hypertension and coronary artery disease, providing a foundation for future cardiovascular drug development (Sato et al., 1980).

Antitumor and Antimicrobial Activities Enaminones used as building blocks for synthesizing substituted pyrazoles have shown notable antitumor and antimicrobial activities. This research underscores the versatility of compounds structurally related to this compound in contributing to the development of new therapies for cancer and infections (Riyadh, 2011).

Antiviral Activities Against Influenza A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This research highlights the potential of compounds related to this compound in the development of new antiviral drugs, particularly against the H5N1 strain of avian influenza, suggesting a promising strategy for combatting flu pandemics (Hebishy et al., 2020).

Properties

IUPAC Name

6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMBUBYNDHOIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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